
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This specific compound is characterized by the presence of a dimethylaminoethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted hydantoins.
Aplicaciones Científicas De Investigación
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Used in the development of new materials and as a precursor for the synthesis of other hydantoin derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of ion channels in the nervous system, particularly sodium and calcium channels. This modulation helps to stabilize neuronal membranes and prevent the excessive firing of neurons, which is characteristic of seizures.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar structure with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin.
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other hydantoin derivatives and contributes to its specific mechanism of action and potential therapeutic applications.
Propiedades
Número CAS |
92327-27-0 |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(11-7-5-4-6-8-11)12(18)17(13(19)15-14)10-9-16(2)3/h4-8H,9-10H2,1-3H3,(H,15,19) |
Clave InChI |
XALCXRCOURFGKL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



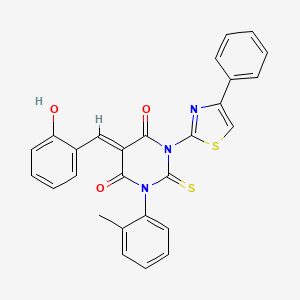




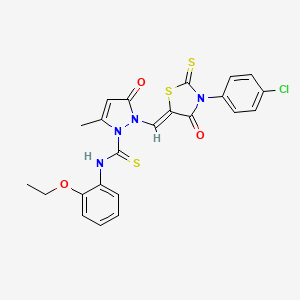
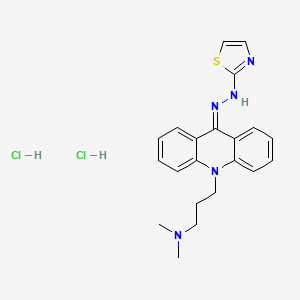
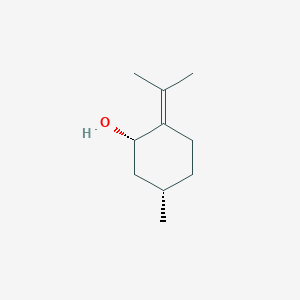
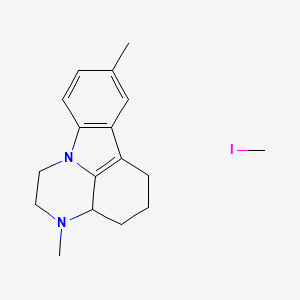
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)
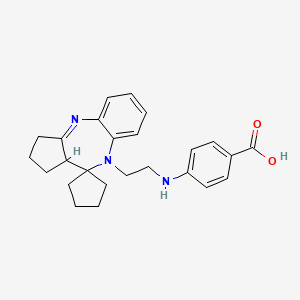

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)
